molecular formula C10H12Cl2N2O4S B6773757 N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxetane-3-sulfonamide

N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxetane-3-sulfonamide

Cat. No.: B6773757
M. Wt: 327.18 g/mol
InChI Key: YHQDRULKGHYRSF-UHFFFAOYSA-N
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Description

N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxetane-3-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine atoms, an oxetane ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O4S/c11-7-3-9(12)10(13-4-7)18-2-1-14-19(15,16)8-5-17-6-8/h3-4,8,14H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQDRULKGHYRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)S(=O)(=O)NCCOC2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxetane-3-sulfonamide typically involves multiple steps, starting with the preparation of 3,5-dichloropyridine. This intermediate is then subjected to a series of reactions to introduce the oxetane and sulfonamide functionalities. Common synthetic routes may include:

    Nucleophilic Substitution: Reacting 3,5-dichloropyridine with an appropriate nucleophile to introduce the oxyethyl group.

    Cyclization: Formation of the oxetane ring through intramolecular cyclization.

    Sulfonamide Formation: Introduction of the sulfonamide group via reaction with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxetane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The chlorine atoms on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxetane-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The oxetane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyridine: A precursor in the synthesis of N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]oxetane-3-sulfonamide, known for its use in various chemical reactions.

    N-[2-(3,5-dichloropyridin-2-yl)oxyethyl]propan-1-amine: Another derivative with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of the oxetane ring and sulfonamide group, which confer distinct chemical and biological properties

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